molecular formula C10H7F3N4O3 B2523857 5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole CAS No. 478041-04-2

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole

Cat. No. B2523857
CAS RN: 478041-04-2
M. Wt: 288.186
InChI Key: HRCZBMKATQCOHW-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole (MNTT) is a synthetic organic compound with a wide range of applications in scientific research. It is a triazole derivative that has been studied for its potential in drug design, as well as its biochemical and physiological effects on the body.

Scientific Research Applications

  • Synthesis and Structural Studies : The compound and its derivatives have been synthesized and structurally analyzed. For instance, Meshcheryakov and Shainyan (2004) synthesized 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, emphasizing the synthesis process and potential applications in organic chemistry (Meshcheryakov & Shainyan, 2004).

  • Thermal Stability and Acoustic Fingerprint Spectra : Rao et al. (2016) investigated the thermal stability of newly synthesized nitro-rich 1,2,4-triazoles. This study is relevant for understanding the thermal behavior of similar compounds in the context of applications like propellants and explosives (Rao et al., 2016).

  • Antimicrobial Applications : Gondhani et al. (2013) explored the antimicrobial properties of 1,2,4-triazole-3-thione derivatives. This research is indicative of the potential use of such compounds in pharmaceutical and medical applications (Gondhani et al., 2013).

  • Anti-Helicobacter pylori Activity : Fallah-Tafti et al. (2011) evaluated the activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles against sensitive and resistant H. pylori strains, demonstrating the compound's potential in treating bacterial infections (Fallah-Tafti et al., 2011).

properties

IUPAC Name

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O3/c1-6-9(17(18)19)14-15-16(6)7-2-4-8(5-3-7)20-10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZBMKATQCOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole

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